molecular formula C7H13F3N2 B3199396 1-(2,2,2-Trifluoroethyl)piperidin-3-amine CAS No. 1016842-50-4

1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Cat. No. B3199396
CAS RN: 1016842-50-4
M. Wt: 182.19 g/mol
InChI Key: LFNPPORHPVBDHE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidin-3-amine is a chemical compound . The IUPAC name for this compound is N-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride . The molecular weight of this compound is 255.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-2-1-3-11-4-6;;/h6,11-12H,1-5H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Complex Synthesis : A study described the synthesis and characterization of a series of complexes, including those with piperidine derivatives. This research highlights the potential of piperidine derivatives in the formation of complex molecular structures (Amirnasr et al., 2002).

Chemical Reactions and Transformations

  • Catalytic Hydrogenation : Research on the catalytic hydrogenation of aminals demonstrated the formation of 3-(γ-Aminopropyl)-piperidines. This indicates the role of piperidine derivatives in chemical transformations (Zondler & Pfleiderer, 1975).
  • Multicomponent Reactions : A study on 1,3-Dicarbonyl compounds revealed the formation of functionalized piperidines in the presence of catalytic amounts of bromodimethylsulfonium bromide. This underscores the versatility of piperidine derivatives in facilitating multicomponent reactions (Khan, Parvin, & Choudhury, 2008).

Applications in DNA Research

  • DNA Strand Breakage : Piperidine, a related compound, is used in DNA sequencing to create strand breaks at sites of damaged bases. This illustrates the utility of piperidine derivatives in molecular biology (Mattes, Hartley, & Kohn, 1986).

Synthesis of Specific Structures

  • Spiro-Fused Piperidines : A study developed a process for the synthesis of 3,5-dispirosubstituted piperidines, showcasing the potential of piperidine derivatives in creating complex molecular architectures (Lohar et al., 2016).
  • Chiral Tertiary Amines : Research on the synthesis of optically active functionalized tertiary amines highlighted the creation of compounds with chiral piperidine skeletons (Okamatsu, Irie, & Katsuki, 2007).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNPPORHPVBDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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